

# Application Notes and Protocols: Generating a CHIP28 (Aquaporin-1) Knockout Mouse Model

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## Compound of Interest

Compound Name: CHIP28

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## Abstract

This document provides a comprehensive guide for the generation and initial characterization of a **CHIP28** (Aquaporin-1, AQP1) knockout mouse model using CRISPR-Cas9 technology. **CHIP28** is a crucial water channel protein involved in a variety of physiological processes, including renal water reabsorption, cerebrospinal fluid production, and angiogenesis.<sup>[1][2]</sup> Its dysregulation has been implicated in several pathological conditions, making a knockout mouse model an invaluable tool for studying its function and for the development of novel therapeutics. These application notes include detailed protocols for CRISPR-Cas9-mediated gene knockout, genotyping of founder and subsequent generations, and confirmation of protein knockout via Western blotting. Furthermore, expected phenotypic outcomes, including effects on urinary concentration and fat metabolism, are summarized with quantitative data from published studies. Visual workflows and signaling pathway diagrams are provided to facilitate experimental design and data interpretation.

## Introduction

**CHIP28**, also known as Aquaporin-1 (AQP1), was the first identified molecular water channel, a 28-kDa integral membrane protein that facilitates the rapid transport of water across cell membranes.<sup>[1]</sup> It is expressed in numerous tissues, including the kidney proximal tubules, red blood cells, vascular endothelium, and choroid plexus.<sup>[1]</sup> The generation of a **CHIP28** knockout mouse model offers a powerful system to elucidate its role in health and disease. This model is

particularly relevant for studies in renal physiology, neuroscience, and cancer biology, where AQP1 has been shown to play significant roles.[1][2] The protocols outlined herein leverage the efficiency and precision of the CRISPR-Cas9 system to create a null allele for the Aqp1 gene.

## Data Presentation

**Table 1: Expected Phenotypic Outcomes in CHIP28 (AQP1) Knockout Mice - Renal Function**

Parameter	Wild-Type (WT)	CHIP28 KO	Fold Change/Percentage Change	Reference
Urine Osmolality (mOsm/kg H <sub>2</sub> O)				
- Baseline	~1500 - 2500	~300 - 700	~4-8 fold decrease	[3]
- Water Deprived (24-36h)	>3000	~300 - 700 (no significant change)	>4 fold decrease	[3]
Urine Volume (mL/24h)	~1.5	~6.0	~4 fold increase	[4]
Water Intake (mL/24h)	~3-4	~10-12	~3 fold increase	
Transepithelial Osmotic Water Permeability (Pf) in Proximal Tubule (cm/s)	~0.033	~0.006	~5-fold decrease	

**Table 2: Expected Phenotypic Outcomes in CHIP28 (AQP1) Knockout Mice - Fat Metabolism**

Parameter	Wild-Type (WT)	CHIP28 KO	Observation	Reference
Body Weight Gain on High-Fat Diet (50% fat)	Significant increase	Blunted weight gain	AQP1 null mice show reduced weight gain	[5][6]
Fecal Appearance on High-Fat Diet	Normal	Oily, steatorrhea	Increased fat content in feces	[5]
Fecal Triglyceride Content	Low	Significantly increased	Evidence of fat malabsorption	[5]

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Generation of CHIP28 Knockout Mice

This protocol outlines the generation of **CHIP28** knockout mice using the CRISPR-Cas9 system. The strategy involves the design of single guide RNAs (sgRNAs) targeting an early exon of the mouse Aqp1 gene to induce a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.

#### 1.1. sgRNA Design and Synthesis:

- **Target Selection:** Identify a suitable target sequence in an early exon of the mouse Aqp1 gene (e.g., Exon 1). The mouse Aqp1 genomic sequence can be obtained from Ensembl (ENSMUSG000000004655).[7]
- **sgRNA Design:** Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to design sgRNAs with high on-target scores and low off-target potential. A recommended sgRNA sequence targeting mouse Aqp1 Exon 1 is:
  - 5'- GCGGCCAGGAGGCCAGCAAC -3' (targeting the sense strand)
- **sgRNA Synthesis:** Synthesize the sgRNA and the trans-activating crRNA (tracrRNA) or a single chimeric guide RNA. Alternatively, obtain commercially available, validated sgRNAs

for mouse Aqp1.

### 1.2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

- Cas9 Protein: Use a high-fidelity Cas9 nuclease protein.
- Ribonucleoprotein (RNP) Complex Formation:
  - Incubate the synthesized sgRNA and Cas9 protein at room temperature for 10-20 minutes to form the RNP complex.
  - A typical final concentration for microinjection is 20-50 ng/μL of Cas9 protein and 10-25 ng/μL of sgRNA in an injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).

### 1.3. Zygote Microinjection:

- Superovulation and Zygote Collection:
  - Induce superovulation in female mice (e.g., C57BL/6J strain) using pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
  - Mate superovulated females with stud males.
  - Collect fertilized zygotes from the oviducts of the mated females.
- Microinjection:
  - Microinject the RNP complex into the pronucleus or cytoplasm of the collected zygotes.
- Embryo Transfer:
  - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

### 1.4. Generation of Founder (F0) Mice:

- Pups will be born approximately 19-21 days after embryo transfer.
- These pups are the F0 generation and may be mosaic for the desired mutation.

## Protocol 2: Genotyping of CHIP28 Knockout Mice

This protocol describes the identification of mice carrying the desired mutation in the Aqp1 gene using PCR amplification and sequencing.

### 2.1. Genomic DNA Extraction:

- Collect a small tail or ear biopsy from 2-3 week old pups.
- Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

### 2.2. PCR Amplification:

- Primer Design: Design PCR primers flanking the sgRNA target site in the Aqp1 gene.
  - Forward Primer: 5'- CCTGGCCATCCTCTTCATCG -3'
  - Reverse Primer: 5'- AGGGCAGGAAGACAGGGAAG -3'
  - Expected Product Size (Wild-Type): ~350 bp
- PCR Reaction:
  - Set up a standard PCR reaction with 50-100 ng of genomic DNA, primers, dNTPs, and a Taq DNA polymerase.
- PCR Cycling Conditions:
  - Initial Denaturation: 95°C for 3 minutes
  - 35 cycles of:
    - Denaturation: 95°C for 30 seconds
    - Annealing: 60°C for 30 seconds
    - Extension: 72°C for 30 seconds

- Final Extension: 72°C for 5 minutes

### 2.3. Analysis of PCR Products:

- Run the PCR products on a 2% agarose gel to check for the presence of the expected band.
- Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the specific insertion or deletion (indel) mutations introduced by the CRISPR-Cas9 system.
- Heteroduplex Mobility Assay (HMA) or T7 Endonuclease I (T7E1) Assay (Optional): These assays can be used for rapid screening of potential founders before sequencing.

## Protocol 3: Confirmation of **CHIP28** Protein Knockout by Western Blotting

This protocol is for confirming the absence of **CHIP28** protein in knockout mice.

### 3.1. Protein Lysate Preparation:

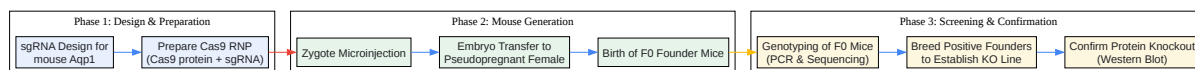
- Harvest tissues known to express high levels of **CHIP28** (e.g., kidney, red blood cells).
- Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration using a BCA or Bradford assay.

### 3.2. SDS-PAGE and Western Blotting:

- Electrophoresis: Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for **CHIP28** (AQP1) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH,  $\beta$ -actin) to ensure equal protein loading.[8]

## Mandatory Visualization



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Caption: Experimental workflow for generating a **CHIP28** knockout mouse.



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Caption: Simplified signaling and functional role of **CHIP28**.



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